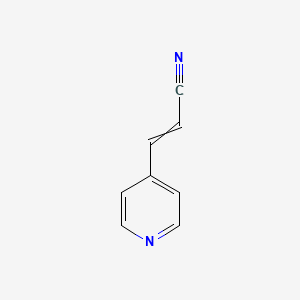

3-Pyridin-4-YL-acrylonitrile

Description

Significance of Pyridyl Acrylonitriles as Chemical Scaffolds

Pyridyl acrylonitriles are a class of organic compounds that incorporate both a pyridine (B92270) ring and an acrylonitrile (B1666552) functional group. This combination results in a versatile chemical scaffold with a wide array of potential applications. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common structural motif in many biologically active compounds and pharmaceuticals. frontiersin.org Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a valuable component in drug design. frontiersin.org

The acrylonitrile group, with its reactive double bond and cyano group, provides a handle for a variety of chemical transformations. jmchemsci.com This functionality allows for the construction of more complex molecules through reactions such as Michael additions, cycloadditions, and various palladium-catalyzed cross-coupling reactions. researchgate.netfrontiersin.org The conjugation of the electron-withdrawing nitrile group with the pyridine ring through a double bond creates a system with interesting photophysical properties, leading to applications in materials science, particularly in the development of fluorescent dyes and organic light-emitting diodes (OLEDs). researchgate.netnih.gov

The strategic placement of the nitrogen atom within the pyridine ring (at the 2, 3, or 4-position) and the substitution pattern on both the pyridine and acrylonitrile moieties allow for fine-tuning of the molecule's steric and electronic properties. chemicalpapers.com This modularity makes pyridyl acrylonitriles highly attractive scaffolds for medicinal chemistry, where they are used to develop new therapeutic agents, and in materials science for the creation of novel functional materials. reading.ac.uknih.gov

Historical Context of Acrylonitrile Chemistry and its Pyridine Derivatives

The journey of acrylonitrile chemistry began in 1893 when French chemist Charles Moureu first synthesized the parent compound, acrylonitrile (CH₂=CHCN). acs.orgwikipedia.orgacs.org Initially, its production was a multi-step and costly process, limiting its widespread use. acs.org Early methods involved the dehydration of acrylamide (B121943) or ethylene (B1197577) cyanohydrin. acs.orgnih.gov A significant breakthrough came in the 1930s with the development of industrial-scale production, which was further revolutionized in the 1950s by the Sohio process. acs.org This process, involving the catalytic ammoxidation of propylene, made acrylonitrile readily available and inexpensive, paving the way for its extensive use in the polymer industry. acs.orgwikipedia.orgacs.org Today, acrylonitrile is a key monomer in the production of commercially important polymers like polyacrylonitrile, used in acrylic fibers, and acrylonitrile-butadiene-styrene (ABS) plastics. wikipedia.orgscribd.com

The exploration of pyridine derivatives of acrylonitrile is a more recent development, driven by the search for novel compounds with specific biological activities and material properties. The synthesis of these derivatives often employs the Knoevenagel condensation, a versatile reaction that joins an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a pyridylacetonitrile. jmchemsci.comnih.govchemicalpapers.com This method has been successfully used to prepare a variety of pyridyl acrylonitriles with different substitution patterns. nih.govchemicalpapers.com The growing interest in these compounds stems from their potential as building blocks in the synthesis of more complex heterocyclic systems and their promising applications in medicinal chemistry and materials science. jmchemsci.comcdnsciencepub.com

Scope and Research Trajectories for 3-Pyridin-4-YL-acrylonitrile

Current research on this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A significant area of investigation is the development of new and efficient synthetic methodologies to access these compounds and their analogs. frontiersin.orgcdnsciencepub.com This includes exploring novel catalytic systems and reaction conditions to improve yields and stereoselectivity. rsc.orgrsc.org

In medicinal chemistry, this compound serves as a key intermediate for the synthesis of biologically active molecules. jmchemsci.com Researchers are exploring its potential in the development of agents with a range of therapeutic applications. jmchemsci.comontosight.ai The ability to modify the structure of this compound allows for the systematic investigation of structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of drug candidates. jmchemsci.com

The unique photophysical properties of pyridyl acrylonitriles, including this compound, are a major focus in materials science. researchgate.netnih.govmdpi.com Studies are underway to understand how the molecular structure influences properties like absorption, fluorescence, and nonlinear optical activity. nih.govresearchgate.net This knowledge is being applied to the design of novel fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic devices. researchgate.netnih.gov Future research is expected to further explore the potential of this compound in these areas, with a focus on creating more efficient and stable materials.

Interactive Data Tables

Table 1: Physical and Chemical Properties of Acrylonitrile

| Property | Value |

| Molecular Formula | C₃H₃N |

| Molar Mass | 53.064 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.81 g/cm³ wikipedia.org |

| Melting Point | -84 °C wikipedia.org |

| Boiling Point | 77 °C wikipedia.org |

| Solubility in Water | 70 g/L wikipedia.org |

Table 2: Spectroscopic Data for a Representative this compound Derivative

| Spectroscopic Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ: 8.55 (s, 1H), 8.15 (d, 1H), 7.82 (s, 1H), 7.69 (d, 2H), 7.60 (d, 1H), 7.42 (m, 3H), 7.22 (d, 1H), 6.85 (t, 1H) jmchemsci.com |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 144.9, 139.9, 135.7, 133.5, 129.4, 129.2, 126.2, 126.1, 125.8, 118.4, 117.9, 113.8, 113.5, 111.6 jmchemsci.com |

| Mass Spectrometry (HRMS ESI) | m/z calc. for C₁₆H₁₁N₃ [M+H]⁺: 245.14834, found: 245.14739 jmchemsci.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

3-pyridin-4-ylprop-2-enenitrile |

InChI |

InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H |

InChI Key |

ZJUZXVVBRCEDTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C=CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Pyridin 4 Yl Acrylonitrile and Its Analogs

Classical and Contemporary Approaches to 3-Pyridin-4-YL-acrylonitrile Synthesis

The formation of the characteristic carbon-carbon double bond in this compound is typically achieved through well-established reactions like the Knoevenagel condensation or through the versatile chemistry of palladium catalysis.

The Knoevenagel condensation is a cornerstone of organic synthesis for forming C-C bonds, particularly for producing electrophilic alkenes. imedpub.comsciensage.info This reaction involves the condensation of a carbonyl compound, such as pyridine-4-carbaldehyde, with an active methylene (B1212753) compound like malononitrile, typically facilitated by a basic catalyst. bhu.ac.in The versatility of this reaction has led to the development of numerous protocols, including those employing advanced catalyst systems and environmentally benign conditions. recentscientific.com

A variety of heterogeneous catalysts have been explored to facilitate easier separation and recycling. These include:

Natural and Modified Minerals: Porous calcium hydroxyapatite (B223615) has been used as an effective catalyst, particularly under microwave irradiation. mdpi.com

Metal Oxides: A binary metal oxide of CaO–MgO has demonstrated high efficiency as a solid-base catalyst for Knoevenagel condensations in water at room temperature. acs.org

Functionalized Materials: Pyridinedicarboxamide functionalized mesoporous organosilica has been shown to be an efficient heterogeneous basic catalyst for the condensation of benzaldehyde (B42025) derivatives with malononitrile. nih.gov

Metal Complexes: Ruthenium complexes tethered to covalent triazine frameworks have been developed for tandem aerobic oxidation-Knoevenagel condensation reactions, converting alcohols to α,β-unsaturated nitriles. nih.govresearchgate.net

Natural Extracts: In the pursuit of green chemistry, natural catalysts such as guava leaf extract have been successfully employed for the Knoevenagel condensation of aromatic aldehydes with malononitrile. recentscientific.com

The table below summarizes the performance of various catalyst systems in Knoevenagel condensation reactions for synthesizing α,β-unsaturated nitriles.

| Catalyst System | Aldehyde Substrate | Active Methylene Compound | Reaction Conditions | Yield (%) |

| Porous Hydroxyapatite | 4-Nitrobenzaldehyde | Malononitrile | Solvent-free, Microwave (2 min) | High |

| La2O2CO3-TiO2 | Benzaldehyde | Malononitrile | Not specified | >85% |

| CaO-MgO | Aromatic Aldehydes | Malononitrile | Water, Room Temperature | High |

| Guava Leaf Extract | Aromatic Aldehydes | Malononitrile | Not specified | High |

| pEVPBr-stabilized Pd | Iodobenzene | Phenylboronic acid | Aqueous Na2CO3, 0.5-9h | 59-95% |

Modern synthetic chemistry emphasizes the development of environmentally friendly protocols. imedpub.com In the context of the Knoevenagel condensation, this has led to solvent-free and microwave-assisted procedures that offer advantages such as reduced reaction times, lower energy consumption, and minimized waste. mdpi.comoatext.com

Solvent-free Knoevenagel condensations can be achieved by mixing the reactants with a catalyst, sometimes with the aid of microwave irradiation to accelerate the reaction. mdpi.com For instance, the combination of microwave activation and hydroxyapatite catalysis under solvent-free conditions provides high yields of condensation products in short reaction times. mdpi.com Similarly, using ammonium (B1175870) acetate (B1210297) as a catalyst under microwave irradiation is another efficient solvent-free method for preparing α,β-unsaturated compounds. oatext.com These "green chemistry" approaches often lead to cleaner reactions with easier product isolation. tandfonline.comresearchgate.net

Palladium catalysis offers a powerful and versatile platform for the synthesis of complex organic molecules, including this compound and its analogs. These methods enable the formation of carbon-carbon bonds with high precision and functional group tolerance.

Cross-coupling reactions are fundamental transformations in modern organic synthesis. Several named reactions catalyzed by palladium (or copper for the Ullmann reaction) are applicable to the synthesis of vinylpyridines.

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. wikipedia.org For the synthesis of this compound, this could involve the reaction of 4-pyridinylboronic acid with a 3-haloacrylonitrile or, alternatively, the coupling of a 4-halopyridine with a vinylboron compound derived from acrylonitrile (B1666552). The reaction is catalyzed by a palladium(0) complex and requires a base for the transmetalation step. libretexts.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgsynarchive.com This method is known for its high functional group tolerance. orgsyn.org The synthesis could proceed by coupling a pyridyl-zinc halide with a 3-haloacrylonitrile. orgsyn.org

Ullmann Reaction: Traditionally a copper-catalyzed coupling of two aryl halides, modern variations of the Ullmann reaction can use palladium and have expanded scope. wikipedia.orgbyjus.comnih.gov While classic Ullmann reactions are typically used for symmetric biaryl synthesis, modified protocols can be applied to C-C bond formation between different types of carbon centers, although it is less commonly used for this specific transformation compared to Suzuki or Negishi couplings. organic-chemistry.orgslideshare.net

The table below provides a conceptual overview of these cross-coupling strategies.

| Coupling Reaction | Reagent 1 | Reagent 2 | Catalyst | Key Features |

| Suzuki | Pyridylboronic Acid | Haloacrylonitrile | Palladium Complex + Base | Mild conditions, stable reagents |

| Negishi | Pyridylzinc Halide | Haloacrylonitrile | Palladium or Nickel Complex | High functional group tolerance |

| Ullmann | Pyridyl Halide | Acrylonitrile Derivative | Copper (classic) or Palladium | Often requires harsh conditions |

Beyond the classical named cross-coupling reactions, other palladium-mediated transformations have emerged as powerful tools. A notable example is the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.govresearchgate.net This approach allows for the direct formation of the desired acrylonitrile structure.

In this methodology, a compound like 2-(pyridin-4-yl)acetonitrile (B76164) would be reacted with a vinyl halide (e.g., vinyl bromide) in the presence of a palladium catalyst and a suitable ligand, such as NIXANTPHOS. nih.govresearchgate.net This reaction directly constructs the C-C double bond, furnishing the aryl acrylonitrile product. The method has been shown to be scalable and tolerates a variety of functional groups on both the arylacetonitrile and the vinyl partner. nih.gov

Multi-Component Reactions for Pyridine (B92270) Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyridine derivatives from simple starting materials in a single step. bohrium.comresearchgate.net These reactions are advantageous as they can generate molecular diversity and are often amenable to green chemistry principles. bohrium.comacsgcipr.org

One sophisticated MCR approach for the synthesis of substituted pyridines involves the use of lithiated alkoxyallenes and nitriles. While specific examples for the direct synthesis of this compound using this method are not extensively documented, the general strategy provides a viable route to functionalized pyridine rings. The reaction typically proceeds through the formation of a β-ketoenamide intermediate, which can then undergo cyclization to form a 4-hydroxypyridine (B47283) derivative. This intermediate can be further modified to introduce the desired acrylonitrile functionality.

The general mechanism involves the addition of a lithiated alkoxyallene to a nitrile, followed by trapping with an acylating agent to form the key β-ketoenamide precursor. This precursor can then be cyclized under acidic or thermal conditions to yield the pyridine ring. The versatility of this method allows for the introduction of various substituents on the pyridine ring by choosing the appropriate starting materials.

Table 1: Representative Multi-Component Synthesis of Pyridine Derivatives This table presents examples of multi-component reactions for the synthesis of various pyridine derivatives, illustrating the scope of this methodology. Specific data for this compound is not available in the provided search results.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aldehyde | Malononitrile | 1,3-Thiazolidinedione | - | Thiazolo[3,2-a]pyridine derivative | Good | researchgate.net |

| Vinyl ketone/aldehyde | Amine | Alkyne | Rhodium catalyst | Substituted pyridinium (B92312) salt | Good | researchgate.net |

| Aldehyde | Malononitrile | Acyclic/cyclic ketone | Ammonium acetate | Polysubstituted pyridine | Good to excellent | researchgate.net |

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex heterocyclic systems. nih.gov For the synthesis of this compound, a plausible tandem approach could involve a Knoevenagel condensation followed by an intramolecular cyclization.

A representative cascade process for forming a pyridine ring is the [5+1] cyclization, which can be achieved through a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization. nih.gov While a direct application to this compound is not explicitly detailed in the available literature, this methodology highlights the potential for constructing highly functionalized pyridines from acyclic precursors. For instance, a tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes, and a barbituric acid derivative has been reported to yield pyrano[2,3-d]pyrimidine diones, showcasing a similar reaction concept. pcbiochemres.com

Electrochemical Synthesis Pathways

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional synthetic methods, often proceeding under mild conditions without the need for stoichiometric chemical oxidants or reductants. researchgate.net

Electrochemical reductive coupling offers a promising route for the synthesis of pyridine derivatives. This can involve the coupling of two different molecules or the intramolecular cyclization of a suitable precursor. For instance, the reductive coupling of pyridines can lead to the formation of bipyridyl structures. nih.gov While direct electrochemical synthesis of this compound is not well-documented, the principles of electrocatalysis can be applied to the formation of the pyridine ring or the acrylonitrile moiety. Electrocatalysis can enhance the efficiency and selectivity of electrochemical reactions by lowering the activation energy and directing the reaction towards the desired product. The electrohydrodimerization of acrylonitrile to adiponitrile (B1665535) is a large-scale industrial process that demonstrates the power of electrocatalysis. acs.orgresearchgate.net

Recent advances in organic electrosynthesis have expanded the scope of this technology to include the synthesis of a wide range of organic molecules, including nitrogen-containing heterocycles. researchgate.net The use of electricity as a "green" reagent allows for precise control over the redox potential of the reaction, enabling transformations that are difficult to achieve with conventional methods. For example, electrochemical methods have been developed for the C-H deuteration of pyridine derivatives using D2O, showcasing the fine control achievable with electrochemistry. nih.gov The electrosynthesis of adiponitrile from acrylonitrile highlights the potential for C-C bond formation using electrochemical methods. researchgate.netchemrxiv.org

Table 2: Examples of Electrochemical Synthesis of Organic Compounds This table provides examples of electrochemical synthetic methods for various organic compounds, illustrating the potential of this approach. Specific data for this compound is not available in the provided search results.

| Substrate | Reagent(s) | Electrode Material | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acrylonitrile | Water | Bismuth nanosheets | Controlled-potential electrolysis | Adiponitrile | High selectivity | ncku.edu.tw |

| Pyridine derivatives | D2O | - | Metal-free, acid-/base-free | C4-deuterated pyridines | High | nih.gov |

| 2- and 4-Vinylpyridine | - | - | Electrolytic reductive coupling | Dimeric products | - | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by adopting these principles. A likely synthetic route for this compound is the Knoevenagel condensation of 4-pyridinecarboxaldehyde (B46228) with malononitrile.

The Knoevenagel condensation is a well-established method for C-C bond formation and is amenable to green chemistry approaches. bas.bg Key strategies include the use of alternative solvents, catalyst-free conditions, and energy-efficient reaction methods. For instance, conducting the Knoevenagel condensation in a mixture of water and ethanol (B145695) at room temperature can provide high yields of the desired product without the need for a catalyst. bas.bg

Solvent-free conditions, either under microwave irradiation or thermal heating, have also been successfully employed for the Knoevenagel condensation of aromatic ketones with malononitrile, offering a cleaner and more efficient process. arkat-usa.orgumich.eduresearchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields. arkat-usa.org Furthermore, the atom economy of multi-component reactions for pyridine synthesis is generally high, as most of the atoms of the starting materials are incorporated into the final product. researchgate.net

Table 3: Green Synthesis Approaches for Knoevenagel Condensation This table presents examples of green chemistry approaches applied to the Knoevenagel condensation, a key reaction for the synthesis of acrylonitrile derivatives.

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyridinecarbaldehydes | Malononitrile | Catalyst-free / H2O:EtOH | Room temperature | 2-(Pyridinylmethylene)malononitriles | High | bas.bg |

| Aromatic ketones | Malononitrile | NH4OAc or silica (B1680970) gel / Solvent-free | Microwave irradiation | Arylidenemalononitriles | High | arkat-usa.orgumich.edu |

| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks / Ethanol | Room temperature | Benzylidenemalononitrile | 100% conversion | nih.gov |

Solvent Selection and Green Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional methods often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Modern approaches prioritize benign alternatives. Water is a highly desirable green solvent due to its safety, availability, and low environmental impact. nih.gov The synthesis of various nitrile-containing heterocyclic compounds has been successfully demonstrated in aqueous media, often leading to high yields and simplified work-up procedures. researchgate.net For instance, the synthesis of indole–acrylonitrile hybrids has been achieved in an ethanol/water mixture or solely in water, eliminating the need for hazardous solvents. researchgate.net

Another green approach is the use of deep eutectic solvents (DES) or ionic liquids (ILs). researchgate.net These solvents are characterized by low volatility, high thermal stability, and recyclability. Choline chloride/urea based DES has been employed for the synthesis of pyrazole-based heteroaromatic compounds, showcasing the potential of such media to facilitate reactions with short reaction times and high yields without the need for traditional hazardous solvents. researchgate.net Performing reactions under solvent-free conditions represents the ideal green chemistry scenario, a method that has been successfully applied to the synthesis of some pyridine derivatives under microwave irradiation, further minimizing waste. jocpr.com

The table below summarizes the impact of different solvents on the synthesis of acrylonitrile analogs.

| Solvent System | Reactants | Conditions | Yield | Reference |

| Water | Benzaldehyde, Malononitrile, Morpholine, 3,4-dichlorophenyl isocyanide | Ultrasound, 80 °C | Good | nih.gov |

| Ethanol/Water (1:1) | 3-(cyanoacetyl)indole, Benzaldehyde derivatives | Reflux | High | researchgate.net |

| Aqueous Media | Salicylaldehyde derivatives, 3-(cyanoacetyl)indole | Ammonium acetate | High | researchgate.net |

| Choline chloride/urea DES | 3-methyl-5-pyrazolone, Aromatic aldehydes | - | Efficient | researchgate.net |

| Absolute Ethanol | Chalcones, 3-aminobut-2-enenitrile | Microwave, 130-140 °C | 49–90% | jocpr.com |

| Solvent-Free | Aldehydes/Ketones, Ammonium acetate | Microwave | - | jocpr.com |

Energy-Efficient Synthetic Techniques (e.g., Microwave-Assisted, Ultrasound-Assisted)

To reduce energy consumption and accelerate reaction rates, modern synthetic chemistry has embraced alternative energy sources like microwave (MW) irradiation and ultrasound.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has gained significant attention as a high-speed, efficient technique. jocpr.com By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities. researchgate.net This technique has been successfully used to synthesize a variety of pyridine-3-carbonitrile (B1148548) derivatives. jocpr.com For example, the cycloaddition of chalcones with 3-aminobut-2-enenitrile in the presence of ammonium acetate under microwave irradiation at 130-140 °C for 10-30 minutes resulted in yields ranging from 49% to 90%. jocpr.com Similarly, three-component reactions to form pyrazolo[3,4-d]pyrimidin-4-ones have been optimized under controlled microwave irradiation, demonstrating the method's selectivity and broad applicability. sunway.edu.my

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic route. The phenomenon of acoustic cavitation generates localized "hot-spots" of intense temperature and pressure, which can enhance reaction rates and yields. researchgate.net Ultrasound-assisted synthesis is noted for its operational simplicity, reduced energy consumption, and ability to be performed at room temperature. researcher.lifenih.gov This method has been used for the synthesis of multi-substituted tetrahydropyridine-3-carboxylates in an aqueous medium, resulting in high yields within short reaction times. researchgate.net Comparative studies have consistently shown that ultrasound irradiation can decrease reaction times from hours to minutes and increase yields compared to conventional heating methods. nih.gov

The following table compares conventional heating with energy-efficient techniques for the synthesis of related heterocyclic compounds.

| Technique | Reaction | Reaction Time | Yield | Reference |

| Conventional Heating | Synthesis of bis-pyrimidines | 2.5 hours | 72-73% | nih.gov |

| Ultrasound Irradiation | Synthesis of bis-pyrimidines | 35 minutes | 82-84% | nih.gov |

| Conventional Heating | Synthesis of 2-aminopyrimidine (B69317) derivatives | 240-360 minutes | 55-70% | nih.gov |

| Ultrasound Irradiation | Synthesis of 2-aminopyrimidine derivatives | 20-30 minutes | 80-88% | nih.gov |

| Conventional Heating | Synthesis of amino pyridines | - | 60% | preprints.org |

| Microwave Irradiation | Synthesis of amino pyridines | - | Good | preprints.org |

Catalyst Design for Sustainable Production

Catalyst innovation is central to developing sustainable production methods for this compound and its analogs. The focus is on creating catalysts that are highly efficient, selective, reusable, and environmentally benign. While the commercial production of acrylonitrile has historically relied on catalysts like bismuth molybdate (B1676688) (BiMo-based) or antimony-based (Sb-based) systems for the ammoxidation of propylene, research into greener alternatives is ongoing. pnnl.gov

For laboratory and potential industrial-scale synthesis via Knoevenagel condensation, several sustainable catalyst strategies are being explored:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation and recycling, which minimizes waste and reduces costs. Materials like functionalized SBA mesoporous silica have been used as solid acid catalysts, demonstrating high yields in the synthesis of various heterocycles. nih.gov

Ionic Liquid Catalysts: Ionic liquids can function not only as green solvents but also as catalysts. For example, N-carboxymethyl-3-pyridinium hydrogensulfate ([N-CH2CO2H-3-pic]HSO4) has been developed as a novel, efficient, and reusable ionic liquid catalyst for the synthesis of tetrahydropyridines under ultrasound irradiation in water. researchgate.net

Catalyst-Free Systems: The ultimate green synthesis involves eliminating the catalyst entirely. Several protocols have been developed for synthesizing acrylonitrile derivatives under catalyst-free conditions, often facilitated by green solvents like water or by using energy-efficient methods like microwave or ultrasound irradiation. nih.govresearchgate.net

The design of catalysts for sustainable production also extends to 3D printing, which allows for the creation of structured catalysts with optimized shapes and surface areas, potentially enhancing catalytic activity and stability. mdpi.com

Advanced Derivatization Strategies of this compound

This compound is a versatile building block in organic synthesis due to its reactive functional groups: the pyridine ring, the carbon-carbon double bond, and the nitrile group. These sites allow for a wide range of derivatization reactions to create more complex molecules with potential applications in materials science and pharmaceuticals.

Advanced derivatization strategies often involve multicomponent reactions (MCRs) or cycloaddition reactions to rapidly build molecular complexity. The electron-deficient nature of the double bond, conjugated to the nitrile group, makes it an excellent Michael acceptor. This allows for the addition of various nucleophiles, leading to a diverse array of functionalized pyridine derivatives.

Furthermore, the nitrile group can be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up pathways to new classes of compounds. The pyridine nitrogen can be quaternized or oxidized, further modifying the molecule's properties.

Recent synthetic strategies focus on one-pot functionalization, where multiple transformations occur sequentially in a single reaction vessel, improving efficiency and reducing waste. For instance, copper-catalyzed one-pot reactions have been used to create pharmaceutically relevant scaffolds from simple styrenes by combining aziridination, ring-opening with an azide (B81097), and cycloaddition reactions. While not directly applied to this compound, this methodology illustrates an advanced strategy that could be adapted for its derivatization.

Chemical Reactivity and Mechanistic Investigations of 3 Pyridin 4 Yl Acrylonitrile

Cycloaddition Reactions Involving the Acrylonitrile (B1666552) Moiety

The carbon-carbon double bond in 3-pyridin-4-yl-acrylonitrile is activated by two electron-withdrawing groups: the nitrile and the 4-pyridyl ring. This electronic feature makes it an excellent substrate, typically as the electrophilic partner, in various cycloaddition reactions to form five- and six-membered ring systems.

Diels-Alder Reactions: Direct and Inverse Electron Demand

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for constructing six-membered rings. lu.se In this context, this compound functions as a dienophile.

Given its electron-deficient nature, this compound is an ideal dienophile for direct (or normal) electron-demand Diels-Alder reactions . In these reactions, it pairs with an electron-rich diene. The reaction involves the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing groups on the acrylonitrile lower the energy of its LUMO, facilitating the reaction. A classic example of this type of reaction involves the cycloaddition of 1,3-butadiene (B125203) with acrylonitrile to yield 4-cyanocyclohexene. libretexts.org The presence of the 4-pyridyl group is expected to further enhance the reactivity compared to unsubstituted acrylonitrile.

Inverse electron-demand Diels-Alder reactions involve an electron-poor diene and an electron-rich dienophile. While this compound itself is not suited for this role, this reaction type is highly relevant for the synthesis of the pyridine (B92270) core itself. For instance, electron-deficient aza-dienes like 1,2,4-triazines react with electron-rich dienophiles (alkenes or alkynes) to form pyridine derivatives after the extrusion of a small molecule like dinitrogen. acsgcipr.orgresearchgate.net

Intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule, are powerful tools for synthesizing complex polycyclic systems. ucla.edursc.org These reactions are often more facile than their intermolecular counterparts due to a reduced entropic barrier. ucla.edu For a derivative of this compound to undergo an IMDA reaction, a diene moiety must be tethered to the molecule, for example, through the pyridine nitrogen or a substituent on the ring. While specific examples for this compound are not prevalent, heating 1-alkynylpyrano[3,4-b]indol-3-ones generates an indole-based diene that reacts intramolecularly with the tethered alkyne dienophile. rsc.org A similar strategy could theoretically be applied to create complex fused heterocyclic systems from this compound derivatives.

When an unsymmetrical diene reacts with this compound, the question of regioselectivity arises. For example, in the reaction with isoprene (B109036) (2-methyl-1,3-butadiene), two regioisomers, the "ortho" (1,4-adduct) and "meta" (1,3-adduct), are possible. For acrylonitrile reacting with isoprene, the major product is the 4-substituted cyclohexene (B86901) ("ortho" product). igtpan.com This selectivity is governed by the electronic and steric influences of the substituents on both the diene and dienophile.

Stereoselectivity, specifically the preference for the endo or exo transition state, is another key aspect. The endo rule for normal electron-demand Diels-Alder reactions predicts that the electron-withdrawing substituent on the dienophile will orient itself "under" the diene in the transition state, a preference often attributed to favorable secondary orbital interactions. This leads to the endo product. However, the exo product is thermodynamically more stable, and under conditions of reversibility or with certain catalysts, it can become the major product. nih.gov

Table 1: Predicted Selectivity in the Diels-Alder Reaction of this compound with Isoprene

| Selectivity Type | Possible Products | Favored Product (Predicted) | Rationale |

| Regioselectivity | 4-Methyl-1-(pyridin-4-yl)cyclohex-3-ene-1-carbonitrile ("Ortho") vs. 5-Methyl-1-(pyridin-4-yl)cyclohex-3-ene-1-carbonitrile ("Meta") | "Ortho" adduct | Based on established selectivity for acrylonitrile and favorable orbital overlap between the most nucleophilic carbon of the diene (C1) and the most electrophilic carbon of the dienophile (Cβ). |

| Stereoselectivity | Endo adduct vs. Exo adduct | Endo adduct | Under kinetic control, secondary orbital interactions between the p-orbitals of the diene and the substituents on the dienophile favor the endo transition state. |

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are [3+2] cycloaddition reactions that form five-membered heterocyclic rings. wikipedia.org The reaction occurs between a 1,3-dipole (a molecule with a three-atom π-system containing 4 electrons) and a dipolarophile (typically an alkene or alkyne). As an electron-deficient alkene, this compound is an excellent dipolarophile.

These reactions are classified based on the relative energies of the frontier molecular orbitals (FMOs) of the dipole and dipolarophile. nih.gov In reactions with this compound, a normal-electron demand cycloaddition is expected, where the controlling interaction is between the HOMO of the 1,3-dipole and the LUMO of the acrylonitrile derivative. nih.gov

A variety of five-membered heterocycles can be synthesized using this method:

Isoxazolines/Isoxazoles: Reaction with nitrile oxides yields isoxazolines, which are valuable intermediates. mdpi.commdpi.com

Pyrrolidines: Reaction with azomethine ylides provides access to highly substituted pyrrolidine (B122466) rings. nih.govrsc.org

Pyrazolines/Pyrazoles: Reaction with nitrilimines or diazoalkanes can produce pyrazoline derivatives. mdpi.com

The regioselectivity of these reactions is a critical consideration. For instance, studies on the reaction of α-(3-pyridyl)-N-phenylnitrone with various dipolarophiles showed that with electron-deficient acrylonitriles, a loss of both regio- and stereoselectivity occurred compared to reactions with electron-rich alkenes. researchgate.net This suggests that the electronic matching between the dipole and dipolarophile is finely balanced, and the presence of the pyridyl group significantly influences the outcome. Computational studies, often using Density Functional Theory (DFT), are crucial for predicting and rationalizing the observed regioselectivity by analyzing the energies of the possible transition states. nih.govnih.govrsc.org

Table 2: Examples of 1,3-Dipolar Cycloadditions with Acrylonitrile Derivatives

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reference |

| Nitrone | Acrylonitrile | Isoxazolidine | researchgate.net |

| Azomethine Ylide | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Spiropyrrolidine | nih.gov |

| Nitrile Oxide | Trifluoroacetonitrile | 1,2,4-Triazole | mdpi.com |

| Nitrilimine | (−)-β-Caryophyllene (alkene) | Pyrazoline | mdpi.com |

[2+2] Cycloaddition Pathways

[2+2] cycloadditions to form four-membered rings are typically forbidden as concerted thermal reactions but can be achieved through photochemical or metal-catalyzed pathways. The acrylonitrile moiety is a known participant in such reactions. Photochemical [2+2] cycloadditions, for example, can lead to the formation of cyclobutane (B1203170) derivatives. While specific studies on this compound are scarce, related reactions such as the formation of pyridines via [2+2+2] cycloadditions of alkynes and nitriles have been demonstrated, highlighting the utility of cycloadditions in building N-heterocycles. researchgate.net The development of pyridine-boryl radical-catalyzed reactions has also enabled novel [3π + 2σ] cycloadditions with bicyclo[1.1.0]butanes, which proceed through a stepwise mechanism involving cyclobutyl radical intermediates. chemrxiv.org

Mechanistic Studies of Cycloaddition Processes (e.g., stepwise radical mechanisms)

While many cycloadditions like the Diels-Alder and 1,3-dipolar reactions are often depicted as concerted, pericyclic processes, the actual mechanism can be more complex. The reaction of an electron-poor dienophile like acrylonitrile with an electron-rich diene typically follows a concerted, albeit asynchronous, pathway. libretexts.org

However, a stepwise mechanism involving a diradical intermediate can compete, particularly with nonpolar dienes. nih.gov Computational studies on the reaction of acrylonitrile with various dienes have shown that the energy difference between the concerted transition state and the stepwise diradical pathway can be small. For some dienes, the stepwise pathway is even preferred, leading to polymerization rather than cycloaddition. nih.gov This highlights the mechanistic dichotomy available to this compound.

Furthermore, modern synthetic methods have introduced explicitly stepwise radical pathways. For example, a pyridine-boryl radical can catalyze the ring-opening of a strained molecule to generate a radical that then adds to an acceptor like a vinyl azide (B81097) in a stepwise cycloaddition. chemrxiv.org Mechanistic investigations into the reaction of 2-pyridylselenyl reagents with nitriles have also suggested an asynchronous cycloaddition process. rsc.org These studies underscore that even for seemingly straightforward cycloadditions, a deep mechanistic analysis is required to understand the reactivity and selectivity observed for substrates like this compound.

Conjugate Addition Reactions (Michael Additions)

The presence of an electron-withdrawing nitrile group in conjugation with a carbon-carbon double bond activates the double bond for nucleophilic attack. This makes this compound an excellent Michael acceptor, readily undergoing conjugate addition reactions.

Asymmetric Conjugate Addition

The development of asymmetric variants of the Michael addition allows for the stereocontrolled synthesis of chiral molecules. In the context of this compound derivatives, significant research has been focused on organocatalytic asymmetric conjugate additions.

Detailed research has shown that (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles are highly reactive Michael acceptors. nih.govnih.govnih.gov In one study, the catalytic asymmetric conjugate addition of isocyanoacetate esters to these substrates was achieved using phase-transfer catalysis. nih.govnih.gov This reaction, after a subsequent base-promoted cyclization, afforded highly functionalized imines with excellent enantioselectivity (up to 94% ee) and as a single diastereoisomer. nih.govnih.govnih.gov

Bifunctional thiourea (B124793) organocatalysts have also been employed for the asymmetric Michael addition of various nucleophiles to related α,β-unsaturated systems, highlighting a common strategy for achieving high enantioselectivity. mdpi.comnih.gov For instance, the addition of malonates to enones has been successfully catalyzed by proline-based tetrazole organocatalysts, yielding products with good to excellent enantioselectivities. rsc.org These methodologies underscore the potential for creating chiral centers by reacting nucleophiles with activated alkenes like this compound.

Table 1: Asymmetric Conjugate Addition to (Z)-3-Substituted-2-(4-pyridyl)-acrylonitriles This table is based on data for substituted derivatives of this compound as specific data for the unsubstituted compound was not available in the search results.

| Nucleophile | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| Isocyanoacetate esters | Phase-transfer catalyst | Functionalized imines | Up to 94% | nih.govnih.gov |

Nucleophilic Additions to the Activated Double Bond

A variety of nucleophiles can add to the activated double bond of acrylonitrile derivatives in a Michael-type fashion. nih.govacs.org The reaction of phenylacetonitrile (B145931) with a related acrylonitrile derivative in the presence of piperidine (B6355638) led to the formation of a Michael adduct. beilstein-journals.org This demonstrates the ability of carbon nucleophiles to add to the electrophilic double bond.

The scope of nucleophiles extends to organometallic reagents. While Grignard reagents can react with nitriles, they can also participate in conjugate additions to α,β-unsaturated systems. masterorganicchemistry.comyoutube.comyoutube.com The specific reaction pathway often depends on the substrate and reaction conditions. Furthermore, thiols are effective nucleophiles for conjugate additions, a reaction known as the thia-Michael addition. nih.gov This reaction can be catalyzed by bases or nucleophiles and is a powerful tool for forming carbon-sulfur bonds. nih.govbeilstein-journals.org

Transformations of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be converted into several other important functional groups, including amides, esters, carboxylic acids, and amines.

Conversion to Amides, Esters, and Acids

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. rsc.orgyoutube.com

To Amides: Controlled hydrolysis, often under mildly acidic or basic conditions, can stop the reaction at the amide stage. youtube.comyoutube.com For instance, using a TFA-H2SO4 mixture can facilitate the conversion of nitriles to amides in a single step. youtube.com Alkaline hydrogen peroxide is another reagent system used for this transformation. youtube.com Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, are also effective for the selective hydration of nitriles to amides under mild conditions. orgsyn.org

To Carboxylic Acids: More vigorous hydrolysis, typically with stronger acids or bases and elevated temperatures, leads to the complete conversion of the nitrile to a carboxylic acid. rsc.orgyoutube.comrsc.org Both acid-catalyzed (e.g., with dilute HCl) and base-catalyzed (e.g., with NaOH solution) methods are commonly employed. youtube.com

To Esters: While direct conversion of a nitrile to an ester is less common, it can be achieved by first hydrolyzing the nitrile to the carboxylic acid, followed by esterification.

Table 2: General Conditions for Nitrile Group Transformations This table presents general methodologies as specific data for this compound was not available in the search results.

| Transformation | Reagents and Conditions | Product | Reference |

| Hydrolysis to Amide | TFA-H2SO4 | Amide | youtube.com |

| Hydrolysis to Amide | Alkaline H2O2 | Amide | youtube.com |

| Hydrolysis to Amide | Ghaffar-Parkins Catalyst [PtH{(PMe2O)2H}(PMe2OH)] | Amide | orgsyn.org |

| Hydrolysis to Carboxylic Acid | Dilute HCl, heat | Carboxylic Acid | youtube.com |

| Hydrolysis to Carboxylic Acid | NaOH(aq), heat | Carboxylate Salt | youtube.com |

Reduction to Amines

The nitrile group can be reduced to a primary amine, providing a route to compounds with a -CH2-NH2 functionality.

Using Metal Hydrides: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.orggoogle.comreddit.comnumberanalytics.comchemistrysteps.comdocbrown.info The reaction is typically carried out in an anhydrous solvent like diethyl ether or THF, followed by an aqueous workup. numberanalytics.comchemistrysteps.comdocbrown.info

Catalytic Hydrogenation: Nitriles can also be reduced to primary amines via catalytic hydrogenation. libretexts.orggoogle.com This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum. libretexts.orggoogle.comgoogleapis.comnih.gov The reaction conditions, including pressure and temperature, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. google.comgoogleapis.com The addition of ammonia (B1221849) or a base like lithium hydroxide (B78521) can help improve the selectivity for the primary amine. googleapis.com

Table 3: General Reagents for the Reduction of Nitriles to Amines This table presents general methodologies as specific data for this compound was not available in the search results.

| Reagent(s) | Typical Conditions | Product | Reference |

| Lithium aluminum hydride (LiAlH4) | 1. LiAlH4, dry ether or THF2. H2O workup | Primary amine | libretexts.orggoogle.comnumberanalytics.com |

| H2 / Raney Nickel | Heat, pressure | Primary amine | libretexts.orggoogleapis.com |

| H2 / Palladium on Carbon (Pd/C) | Heat, pressure | Primary amine | libretexts.orgnih.gov |

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can participate in various reactions, including alkylation and oxidation.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides. google.comrsc.org This reaction leads to the formation of a pyridinium (B92312) salt. The reactivity can be influenced by the solvent and the nature of the alkyl halide. Microwave irradiation has been shown to promote the N-alkylation of amines in aqueous media. rsc.org The formation of pyridinium salts can also be a strategy to activate the pyridine ring for other transformations. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgresearchgate.netmasterorganicchemistry.comorganic-chemistry.orgmdpi.com The presence of electron-withdrawing groups on the pyridine ring, such as the acrylonitrile substituent, can decrease the rate of N-oxidation. researchgate.net The resulting pyridine N-oxides are themselves useful intermediates in organic synthesis. For instance, they can be used to direct further functionalization of the pyridine ring. nih.gov

Quaternization and N-Oxidation Reactions

The reactivity of the pyridine ring in this compound is significantly influenced by the presence of the electron-withdrawing acrylonitrile substituent. This influence is particularly evident in quaternization and N-oxidation reactions, where the nucleophilicity of the pyridine nitrogen is a key factor.

Quaternization:

The quaternization of pyridine derivatives involves the reaction of the lone pair of electrons on the nitrogen atom with an alkylating agent, forming a quaternary pyridinium salt. For pyridines bearing electron-withdrawing groups, such as the acrylonitrile group in this compound, this reaction is generally more challenging compared to unsubstituted or electron-rich pyridines. The electron-withdrawing nature of the substituent reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and reactivity towards electrophiles.

Despite this reduced reactivity, the quaternization of electron-deficient pyridines can be achieved using potent alkylating agents. Research has shown that methyl triflate is an effective reagent for the quaternization of nitropyridines that also contain another electron-withdrawing group. osi.lv This suggests that strong alkylating agents are necessary to overcome the deactivating effect of the substituent. A general method for the synthesis of N-alkyl pyridinium salts involves refluxing the pyridine with a 1-bromoalkane in a suitable solvent like ethanol (B145695). nih.gov Another approach describes the synthesis of N-alkylpyridinium salts via a gas-phase reaction between pure pyridine and an alkane halide under normal pressure in a solvent system, which can achieve high purity and yield. google.com

The resulting N-alkyl-4-(2-cyanoethenyl)pyridinium salts are a class of compounds with potential applications in various fields, including as components in materials and as bioactive molecules. researchgate.net The general reaction scheme for the quaternization of this compound is presented below:

Table 1: Quaternization of this compound

| Reactant | Alkylating Agent | Product |

| This compound | Methyl triflate | N-Methyl-4-(2-cyanoethenyl)pyridinium triflate |

| This compound | 1-Bromoalkane | N-Alkyl-4-(2-cyanoethenyl)pyridinium bromide |

This table presents plausible reactions based on established methods for the quaternization of electron-deficient pyridines.

N-Oxidation:

N-oxidation of the pyridine nitrogen in this compound introduces an oxygen atom onto the nitrogen, forming the corresponding N-oxide. This transformation can significantly alter the electronic properties and reactivity of the molecule. The N-oxide moiety can act as a protecting group, a directing group in electrophilic substitution, or be a target for deoxygenation reactions. researchgate.net

The synthesis of pyridine N-oxides is typically achieved by treating the pyridine derivative with an oxidizing agent. A variety of reagents and methods have been developed for this purpose, including the use of peracids like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or more modern catalytic systems. arkat-usa.org For instance, palladium-catalyzed direct arylation of pyridine N-oxides has been reported, highlighting the synthetic utility of these intermediates. researchgate.net The alkenylation of pyridine N-oxides can also be achieved using palladium-mediated C-H bond activation. semanticscholar.org

The presence of the unsaturated acrylonitrile group on the pyridine ring in this compound may influence the choice of oxidizing agent and reaction conditions to avoid side reactions involving the double bond or nitrile group.

Table 2: Potential N-Oxidation Reactions of this compound

| Reactant | Oxidizing Agent/System | Product |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | 3-(1-Oxido-pyridin-1-ium-4-yl)acrylonitrile |

| This compound | Hydrogen peroxide / Acetic acid | 3-(1-Oxido-pyridin-1-ium-4-yl)acrylonitrile |

| This compound | H₂O₂ / Methyltrioxorhenium (MTO) | 3-(1-Oxido-pyridin-1-ium-4-yl)acrylonitrile |

This table outlines potential synthetic routes to the N-oxide based on common methods for pyridine N-oxidation.

Coordination Chemistry Aspects

The molecule this compound possesses two potential coordination sites for metal ions: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. This dual functionality makes it an interesting ligand for the construction of coordination polymers and discrete metal complexes. The coordination behavior will be dictated by several factors, including the nature of the metal ion (hard vs. soft acid), the counter-ion, and the reaction conditions.

The pyridine nitrogen, being a relatively hard donor, is expected to coordinate readily to a wide range of metal ions. The nitrile group, considered a softer donor, may also participate in coordination, either as a terminal ligand or as a bridging ligand between two metal centers. The presence of the electron-withdrawing acrylonitrile group will decrease the basicity of the pyridine nitrogen, potentially influencing the strength of the resulting metal-ligand bond. Studies on NNN pincer-type ligands with substituents at the 4-position of the pyridine ring have shown that electron-withdrawing groups lead to longer metal-pyridine bond lengths. nih.gov

While specific crystal structures of metal complexes with this compound are not extensively reported, the coordination chemistry of related ligands provides valuable insights. For example, silver complexes with various pyridine derivatives have been extensively studied, revealing that the stoichiometry and structure of the resulting complexes are highly dependent on the reaction conditions. mdpi.com Silver(I), being a soft acid, has a known affinity for nitrile ligands.

The synthesis of silver(I) complexes with di-4-pyridinylmethanone, a structurally analogous ligand, has been reported to form coordination polymers. researchgate.net Similarly, silver complexes with substituted terpyridines have been synthesized and structurally characterized, demonstrating the versatility of pyridine-based ligands in coordination chemistry. rsc.org The synthesis of silver(I) nitrate (B79036) complexes with lutidines (dimethylpyridines) has also been investigated, showing the formation of discrete molecular complexes. researchgate.net

Based on this, it is anticipated that this compound can act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bridging ligand, connecting metal centers through both the pyridine and nitrile nitrogens. The latter mode of coordination would lead to the formation of one-, two-, or three-dimensional coordination polymers.

Table 3: Potential Coordination Complexes of this compound

| Metal Salt | Ligand | Potential Complex | Potential Coordination Mode |

| Silver(I) Nitrate | This compound | [Ag(this compound)₂]NO₃ | Monodentate (Pyridine N) |

| Silver(I) Triflate | This compound | [Ag(this compound)(OTf)]n | Bridging (Pyridine N and Nitrile N) |

| Copper(II) Chloride | This compound | [Cu(this compound)₂Cl₂] | Monodentate (Pyridine N) |

This table illustrates hypothetical coordination complexes and modes based on the known chemistry of related ligands.

Computational and Theoretical Studies on 3 Pyridin 4 Yl Acrylonitrile

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory and quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic wavefunction and energy of a molecule. For a molecule like 3-pyridin-4-yl-acrylonitrile, these calculations can elucidate its geometry, the distribution of electrons, and its behavior in chemical reactions and upon interaction with light.

Density Functional Theory (DFT) has become a prominent computational method in chemistry and materials science due to its favorable balance of accuracy and computational cost. bhu.ac.in Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system based on its electron density. This approach has proven to be highly effective for examining the structural, chemical, and spectroscopic properties of organic molecules. bhu.ac.in

One of the primary applications of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometrical optimization, seeks the lowest energy arrangement of atoms on the potential energy surface. For this compound, computational studies, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p) or cc-pVTZ, can predict bond lengths, bond angles, and dihedral (torsion) angles. bhu.ac.inmdpi.com

In a related study on (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, DFT calculations revealed that the molecule is not entirely planar. mdpi.com The pyridine (B92270) ring and the acrylonitrile (B1666552) group (-CH=C(CN)-) were found to be out of the main molecular plane, as indicated by specific torsion angles. mdpi.com For instance, the torsion angle involving the pyridine ring and the vinyl group was calculated to be significantly different from 0° or 180°, indicating a twisted conformation. mdpi.com Similar conformational analyses for this compound would involve rotating key single bonds to identify different stable conformers and their relative energies. This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties.

Table 1: Representative Calculated Geometrical Parameters for a Pyridin-Acrylonitrile Derivative Note: The following data is for a closely related compound, (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, and serves as an illustrative example.

| Parameter | Bond/Angle | Calculated Value |

| Torsion Angle | C(aryl)-C(vinyl)-C(vinyl)-C(pyridyl) | Varies |

| Torsion Angle | N(pyridyl)-C(pyridyl)-C(vinyl)-C(vinyl) | Varies |

Data sourced from studies on related pyridine-acrylonitrile structures. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transport properties of a molecule. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For a molecule like this compound, DFT calculations can map the electron density distribution of these frontier orbitals. In a study of a para-substituted isomer, (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, the HOMO was found to be localized on the trimethoxyphenyl ring and the acrylonitrile group, while the LUMO's electron density was mainly on the phenyl moiety. mdpi.com For this compound itself, the HOMO is expected to have significant contributions from the electron-rich pyridine ring and the double bond, while the LUMO would likely be centered on the electron-withdrawing acrylonitrile group. This distribution determines the molecule's electrophilic and nucleophilic sites. bhu.ac.in

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These are conceptual values for a typical pyridyl-acrylonitrile system.

| Orbital | Energy (eV) | Description |

| LUMO | ~ -1.5 to -2.5 | Electron accepting capability, electrophilic sites |

| HOMO | ~ -6.0 to -7.0 | Electron donating capability, nucleophilic sites |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Indicator of chemical reactivity and stability |

Values are estimations based on related published data. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting and interpreting chemical reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich and electron-poor regions. chemrxiv.org

Negative Regions (Red/Yellow): These areas are electron-rich, have a negative potential, and are susceptible to electrophilic attack. In this compound, such regions are expected around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group, due to their lone pairs of electrons. nih.gov

Positive Regions (Blue): These areas are electron-deficient, have a positive potential, and are prone to nucleophilic attack. These are typically found around the hydrogen atoms. bhu.ac.in

The MEP map provides a comprehensive view of the charge distribution and is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. chemrxiv.orgnih.gov

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govnih.gov

Vibrational Frequencies (FT-IR, Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the peaks in FT-IR and Raman spectra. Comparing the calculated spectrum with the experimental one helps in assigning the vibrational modes to specific bonds or functional groups. nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical shifts are a valuable aid in interpreting experimental NMR spectra.

UV-Vis Spectra: The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. nih.gov

Table 3: Example of Theoretically Calculated Spectroscopic Data Note: This table illustrates the type of data generated from DFT calculations for organic molecules.

| Spectrum | Parameter | Calculated Value |

| UV-Vis | λ_max (nm) | ~393 nm (HOMO→LUMO) |

| ¹³C NMR | Chemical Shift (ppm) - C≡N | ~115-120 ppm |

| FT-IR | Vibrational Frequency (cm⁻¹) - C≡N stretch | ~2200-2240 cm⁻¹ |

Values are estimations based on related published data. mdpi.comnih.govresearchgate.net

To understand the properties of a molecule in its electronically excited states, such as those reached after absorbing light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. rsc.orgrsc.orgresearchgate.net It is an extension of DFT that describes how the electron density of a system evolves over time when subjected to a time-dependent potential, like an electromagnetic field. benasque.org

For this compound, TD-DFT calculations are essential for simulating its UV-Vis absorption spectrum. The calculations provide the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. researchgate.net Furthermore, TD-DFT can yield the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. benasque.org

Analyses of the molecular orbitals involved in these electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO) reveal the nature of the excited state, such as whether it is a local excitation (LE) or involves charge transfer (CT) between different parts of the molecule. mdpi.comresearchgate.net This information is crucial for designing molecules with specific photophysical properties for applications in areas like organic electronics and photochemistry.

Computational Studies of Reaction Mechanisms and Energy Barriers

Computational chemistry provides powerful tools to elucidate the pathways of chemical reactions, offering a microscopic view of the transformation from reactants to products. For derivatives of acrylonitrile and pyridine, these studies are crucial for understanding their reactivity and for designing new synthetic routes.

Transition State Characterization

The transition state is a critical, high-energy configuration along the reaction coordinate that dictates the kinetic feasibility of a chemical transformation. Computational methods, particularly density functional theory (DFT), are instrumental in locating and characterizing these fleeting structures. For reactions involving acrylonitrile derivatives, such as Diels-Alder cycloadditions, the geometry and energy of the transition state determine whether the reaction proceeds via a concerted or a stepwise mechanism. nih.gov

In the context of related pyridine-containing molecules, computational studies have shown that the inductive effect of the pyridine ring can significantly influence the stability of transition states. acs.org For instance, the position of the nitrogen atom in the pyridine ring can alter the electron distribution in the molecule, thereby affecting the energy barrier of a given reaction. While specific studies on the transition states of this compound are not extensively documented, it is reasonable to infer that its reactions would be similarly influenced by the electronic properties of the 4-pyridyl group.

Reaction Kinetics and Thermodynamics Prediction

Computational models are not only used to identify reaction pathways but also to predict their kinetic and thermodynamic parameters. By calculating the energy difference between reactants, transition states, and products, key data such as activation energies (Ea) and reaction enthalpies (ΔH) can be determined. These values are essential for predicting reaction rates and the position of chemical equilibrium.

For example, studies on the reactions of acrylonitrile with dienes have shown that computational methods can accurately predict the competition between concerted cycloaddition and stepwise diradical pathways by comparing their activation energies. nih.gov The thermodynamics of such reactions, indicating whether the formation of a particular product is favorable, can also be reliably calculated. mdpi.com In the case of this compound, the introduction of a pyridine ring is expected to modulate the thermodynamics and kinetics of its reactions compared to unsubstituted acrylonitrile. The Hammett constants, which quantify the electronic effect of substituents, have been correlated with thermodynamic parameters in reactions involving pyridine derivatives, highlighting the predictive power of these computational approaches. researchgate.net

Intermolecular Interactions and Solid-State Phenomena

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational techniques offer a detailed understanding of these forces, which are fundamental to a crystal's structure and properties.

PIXEL Energy Analysis of Crystal Packing

The PIXEL method provides a quantitative analysis of the lattice energy in a crystal by partitioning it into coulombic, polarization, dispersion, and repulsion components. This allows for a detailed understanding of the forces holding the crystal together. unimi.it

In a study of positional isomers of tolyl-substituted pyridyl-phenyl-acrylonitrile, which are structurally similar to this compound, PIXEL calculations were employed to analyze the crystal packing energies. frontiersin.org The analysis revealed that the total lattice energies were a sum of significant contributions from various molecular pairs. The method helps in identifying the most energetically significant dimers and understanding the nature of the interactions within them. researchgate.net

Table 1: PIXEL Energy Analysis for Significant Dimers in a Related Acrylonitrile Derivative

| Dimer | E_coul (kJ/mol) | E_pol (kJ/mol) | E_disp (kJ/mol) | E_rep (kJ/mol) | E_total (kJ/mol) |

|---|---|---|---|---|---|

| Dimer 1 | -25.1 | -9.6 | -45.2 | 29.3 | -50.6 |

| Dimer 2 | -18.8 | -7.5 | -33.1 | 20.1 | -39.3 |

| Dimer 3 | -10.5 | -4.3 | -28.9 | 15.4 | -28.3 |

Data adapted from a study on (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(m-tolyl)acrylonitrile. The values represent the calculated energy components for the most significant intermolecular interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. acs.orgmdpi.com

For acrylonitrile derivatives containing pyridine rings, Hirshfeld analysis has shown that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing. frontiersin.orgnih.govresearchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions. frontiersin.orgnih.gov For instance, in a related pyridyl-phenyl-acrylonitrile, H···H contacts accounted for a substantial portion of the interactions, indicating the importance of van der Waals forces in the crystal packing. frontiersin.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Acrylonitrile Derivative

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.7 |

| C···H/H···C | 28.5 |

| N···H/H···N | 12.3 |

| C···C | 5.8 |

| N···C/C···N | 2.5 |

| Other | 5.2 |

Data represents typical contributions observed in similar pyridyl-acrylonitrile structures.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. unimi.itresearchgate.net The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interaction. nih.govnih.gov

In the analysis of a closely related pyridyl-phenyl-acrylonitrile, QTAIM was used to evaluate both intramolecular and intermolecular interactions. frontiersin.org The study identified various C–H···N, C–H···C(π), and C–H···H–C interactions that contribute to the stability of the crystal structure. The electron density and Laplacian values at the BCPs provided quantitative evidence for these weak non-covalent interactions.

Table 3: QTAIM Parameters for Selected Intermolecular Interactions in a Related Acrylonitrile Derivative

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|

| C–H···N | 0.025 | 0.085 | Weak Hydrogen Bond |

| C–H···C(π) | 0.015 | 0.050 | van der Waals |

| C–H···H–C | 0.010 | 0.030 | van der Waals |

Values are representative of typical non-covalent interactions found in similar molecular crystals.

Computational Modeling of Solvatochromic Effects

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a key phenomenon for understanding solute-solvent interactions. Computational modeling is a powerful tool to investigate and predict these effects for molecules like this compound.

Detailed research findings on positional isomers of acrylonitrile derivatives, including a (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, offer significant insights into the solvatochromic behavior of this class of compounds. mdpi.com Experimental studies on these molecules show that their optical properties, such as UV-Vis absorption, are strongly influenced by the solvent. mdpi.com Theoretical calculations, particularly those using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to explain these observations. mdpi.com

The general approach involves optimizing the ground-state geometry of the molecule in the gas phase and in various implicit solvent models that represent different solvent polarities. mdpi.comqnl.qa The electronic transitions, which correspond to the absorption of light, are then calculated using TD-DFT. A shift in the calculated absorption maxima (λ_max) from non-polar to polar solvents indicates a solvatochromic effect. For instance, a study on a triphenylimidazole-phenylacrylonitrile derivative demonstrated positive solvatochromic fluorescence, which was attributed to different molecular conformations in various solvents. rsc.org

For a molecule like this compound, the presence of the polar pyridine nitrogen and the cyano group suggests a significant dipole moment that would be sensitive to the solvent environment. Computational models can quantify the ground-state (µ_g) and excited-state (µ_e) dipole moments. The change in dipole moment upon electronic excitation is a primary driver of solvatochromism. A larger dipole moment in the excited state compared to the ground state typically leads to a red shift (bathochromism) in polar solvents, as the polar solvent molecules stabilize the more polar excited state to a greater extent. Conversely, if the ground state is more stabilized, a blue shift (hypsochromism) is observed. researchgate.netmdpi.com

The following table illustrates typical data obtained from computational solvatochromism studies, showing how the calculated absorption maximum can vary with the solvent's dielectric constant.

Table 1: Illustrative TD-DFT Calculated Absorption Maxima (λ_max) for a Pyridine-Acrylonitrile Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) |

|---|---|---|

| Gas Phase | 1 | 320 |

| Toluene | 2.4 | 325 |

| Dichloromethane | 8.9 | 335 |

| Acetonitrile | 37.5 | 342 |

Note: This table is illustrative, based on general principles and findings for similar compounds, as specific data for this compound was not available in the searched literature.

Advanced Computational Methodologies

To study the behavior of this compound beyond single-molecule properties in a uniform solvent, more advanced computational techniques are required. These methods can simulate larger systems over longer timescales, providing insights into bulk properties and dynamic processes.

Coarse-Grained Molecular Dynamics Simulations

All-atom molecular dynamics (MD) simulations, which treat every atom explicitly, are computationally expensive for studying large systems or long-timescale phenomena like self-assembly or polymer dynamics. Coarse-grained (CG) molecular dynamics simulations address this limitation by grouping several atoms into a single "bead" or interaction site. aps.orgfrontiersin.org This simplification reduces the number of degrees of freedom, allowing for simulations that span larger length and time scales. aps.org

For this compound, a CG model could be constructed by representing the pyridine ring as one bead and the acrylonitrile tail as another. The interactions between these beads would be designed to capture the key physical chemistry of the molecule, including:

Anisotropic interactions: To represent the directional nature of π-π stacking between pyridine rings.

Electrostatic interactions: To model the polar nature of the pyridine nitrogen and the cyano group.

Hydrogen bonding capabilities: The pyridine nitrogen can act as a hydrogen bond acceptor.

Such a CG model would be invaluable for simulating the aggregation behavior of this compound in solution, the formation of thin films, or its interaction with other materials, phenomena that are often inaccessible to all-atom MD. researchgate.netnih.gov

Table 2: Example of a Coarse-Graining Scheme for this compound

| Coarse-Grained Bead | Corresponding Atoms | Key Interactions Modeled |

|---|---|---|

| PYR | C5H4N (Pyridine ring) | π-π stacking, electrostatics |

Note: This table represents a hypothetical but methodologically sound approach to coarse-graining the target molecule.

Kinetic Monte Carlo Simulations

Kinetic Monte Carlo (KMC) is a simulation method that models the time evolution of systems governed by a series of known, discrete events with associated rates. frontiersin.orgyoutube.com Unlike molecular dynamics, which follows the continuous trajectory of particles, KMC jumps between system states, making it exceptionally efficient for simulating processes that occur over very long timescales, often seconds or longer. epj-conferences.orgepj-conferences.org These "rare events" might include chemical reactions, diffusion hops, or conformational changes. youtube.com